2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H23ClN4 |
|---|---|
Molecular Weight |
330.9 g/mol |
IUPAC Name |
2-chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C18H23ClN4/c19-17-18(21-16-9-5-4-8-15(16)20-17)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
InChI Key |
QTXUPZVCXXRNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoxaline Core
The quinoxaline nucleus is typically synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as 1,2-diketones (e.g., benzil or substituted benzils). This condensation forms the bicyclic quinoxaline ring system through cyclization and dehydration.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | o-Phenylenediamine + 1,2-diketone | Reflux in ethanol or acetic acid | Formation of quinoxaline core |
This method is well-established and provides a versatile platform for further functionalization.
Nucleophilic Substitution with 4-Cyclohexylpiperazine
The chlorine atom at the 2-position is reactive towards nucleophiles. The substitution at the 3-position with 4-cyclohexylpiperazine is typically achieved by nucleophilic aromatic substitution (SNAr) or via palladium-catalyzed cross-coupling reactions if the chlorine is at the 3-position.
In the case of 2-chloro-3-substituted quinoxalines, the substitution at the 3-position can be performed by:
- Reacting 2,3-dichloroquinoxaline with 4-cyclohexylpiperazine, where the more reactive chlorine at the 3-position is displaced.
- Alternatively, preparing 2-chloroquinoxaline-3-chloride intermediate followed by selective substitution at the 3-position.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 3 | 2,3-Dichloroquinoxaline + 4-cyclohexylpiperazine | Heating in polar aprotic solvent (e.g., DMF) | 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline |
This step requires careful control of temperature and stoichiometry to avoid polysubstitution or side reactions.
Detailed Synthetic Route Summary
| Step | Intermediate/Product | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Quinoxaline core | o-Phenylenediamine + 1,2-diketone | Reflux in ethanol/acetic acid | Cyclization to form quinoxaline |
| 2 | 2-Chloroquinoxaline | POCl3 or NCS | Reflux | Electrophilic chlorination at C-2 |
| 3 | 2,3-Dichloroquinoxaline (if used) | Chlorinating agent | Controlled chlorination | Precursor for substitution |
| 4 | This compound | 4-Cyclohexylpiperazine | Heating in DMF or similar solvent | Nucleophilic substitution at C-3 |
Research Findings and Optimization Notes
- The quinoxaline core synthesis is robust and yields high purity intermediates suitable for further functionalization.
- Chlorination reagents and conditions must be optimized to avoid over-chlorination or degradation of the quinoxaline ring.
- The nucleophilic substitution step benefits from polar aprotic solvents and moderate heating to facilitate displacement of chlorine by the piperazine nitrogen.
- Purification is typically achieved by recrystallization or chromatographic methods to isolate the target compound with high purity.
- The cyclohexyl substituent on the piperazine ring enhances lipophilicity and may influence biological activity, thus its introduction is critical for the compound’s pharmacological profile.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Method 1: Direct SNAr | Method 2: Stepwise Chlorination + Substitution | Notes |
|---|---|---|---|
| Starting Material | 2,3-Dichloroquinoxaline | Quinoxaline + chlorination | Method 2 allows more control |
| Chlorination Agent | Pre-chlorinated intermediate | POCl3 or NCS | Selectivity critical |
| Nucleophile | 4-Cyclohexylpiperazine | Same | Requires excess nucleophile |
| Solvent | DMF, DMSO | Ethanol, DMF | Polar aprotic solvents preferred |
| Temperature | 80-120°C | Reflux conditions | Higher temp favors substitution |
| Yield | Moderate to high | High | Depends on purity of intermediates |
| Purification | Chromatography | Recrystallization | Both effective |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoxaline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives, including 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline, have shown significant antimicrobial properties. These compounds exhibit effectiveness against a range of bacterial and fungal pathogens:
- Bacterial Infections : Research indicates that quinoxaline derivatives can inhibit the growth of bacteria such as Escherichia coli and Klebsiella pneumoniae. The mechanism typically involves interference with bacterial protein synthesis and cell wall integrity .
- Fungal Infections : The compound has demonstrated efficacy against fungi like Candida albicans and Aspergillus fumigatus. Studies suggest that it disrupts fungal cell membrane synthesis, leading to cell lysis and death .
Antiviral Properties
Quinoxaline derivatives have also been explored for their antiviral activities. Some studies report that specific derivatives possess the ability to inhibit the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The antiviral mechanism is believed to involve the inhibition of viral DNA synthesis and protein production .
Anticancer Potential
The anticancer properties of quinoxaline derivatives are another area of active research:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death. They have been shown to inhibit key enzymes involved in cancer cell proliferation .
- Preclinical Studies : Animal models have demonstrated that this compound can reduce tumor growth in various cancer types, including breast and colon cancers. The compound's effectiveness is attributed to its ability to modulate immune responses and enhance the cytotoxic effects of chemotherapeutic agents .
Neurological Disorders
Emerging research suggests that quinoxaline derivatives may have neuroprotective effects, making them potential candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of neuroinflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of halogens (e.g., chlorine) | Enhances antimicrobial activity |
| Cyclohexylpiperazine moiety | Increases binding affinity to target sites |
| Variations in substituents | Alters potency against specific pathogens |
This table summarizes how different structural modifications can influence the biological effectiveness of this compound.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against Candida species using a murine model. Results indicated a significant reduction in fungal load in treated animals compared to controls, highlighting its potential as a therapeutic agent against candidiasis .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this quinoxaline derivative inhibited the proliferation of human breast cancer cells. The compound induced apoptosis through caspase activation, suggesting its potential role as an adjunct therapy in breast cancer treatment .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Biological Activity
2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline is a synthetic compound that belongs to the quinoxaline family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various fields such as pharmacology and medicinal chemistry.
- Molecular Formula: C18H23ClN
- Molecular Weight: 330.9 g/mol
- CAS Number: 917746-94-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to engage with receptors and enzymes, potentially modulating signaling pathways involved in cellular processes.
Biological Activity Overview
Research has highlighted several areas where this compound exhibits notable activity:
-
Antimicrobial Activity
- Quinoxaline derivatives, including this compound, have shown efficacy against a range of bacterial and fungal pathogens. For example, studies indicate significant inhibitory effects against strains such as E. cloacae and C. albicans .
- A comparative analysis of antimicrobial activity demonstrated that quinoxaline derivatives exhibit both bactericidal and fungicidal properties, suggesting their potential as therapeutic agents against infections .
-
Anticancer Properties
- Some studies have evaluated the anticancer potential of quinoxaline derivatives, reporting significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values lower than 100 μg/mL against tumor cells while remaining non-cytotoxic to normal cells .
- The mechanism may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Study 1: Antimicrobial Efficacy
A study assessed the in vitro activity of this compound against different strains of Candida and Aspergillus. The results are summarized in Table 1.
| Microorganism | Concentration (μg/ml) | 24h Inhibition | 48h Inhibition |
|---|---|---|---|
| Candida albicans ATCC 90028 | >64 | No | No |
| Candida tropicalis ATCC 90874 | 64 | Yes | Yes |
| Aspergillus fumigatus ATCC MYA 3626 | 64 | Yes | Yes |
This study indicates that while some strains exhibit resistance, others show significant susceptibility to treatment with this compound .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the efficacy of various quinoxaline derivatives was tested against three tumor cell lines. The findings revealed that specific derivatives had higher inhibitory effects than doxorubicin, a common chemotherapy agent .
Q & A
Q. What are the recommended synthesis routes for 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example:
- Route 1 : React 2-chloro-3-iodoquinoxaline with 4-cyclohexylpiperazine under Pd-catalyzed coupling conditions (yield ~42%) .
- Route 2 : Cyclocondensation of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate with α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine as a base (yield 33–42%) .
Key parameters include reaction time (12–24 h), temperature (80–100°C), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.39–9.84 ppm for quinoxaline core) and cyclohexyl/piperazine signals (δ 1.5–2.85 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+1]⁺ at m/z 356.2 (calculated 356.15) with <5 ppm error .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential respiratory and dermal toxicity .
- Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
- Conduct thermal stability analysis (DSC/TGA) to identify decomposition risks above 150°C .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this quinoxaline derivative?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map reaction pathways and identify transition states (e.g., ΔG‡ = 25.3 kcal/mol for THF solvent) .
- Cheminformatics : Screen solvent/base combinations via the ICReDD platform, prioritizing low-polarity solvents (e.g., toluene) for improved yield .
- Machine Learning : Train models on existing quinoxaline reaction datasets to predict optimal catalyst loading (e.g., 5 mol% Pd(OAc)₂) .
Q. What statistical experimental design approaches are suitable for optimizing reaction conditions?
- Methodological Answer :
- Factorial Design : Use a 2³ design to vary temperature (X₁: 60–100°C), catalyst loading (X₂: 2–10 mol%), and solvent polarity (X₃: DMF to toluene) .
- Response Surface Methodology (RSM) : Model non-linear relationships, achieving >85% yield at 85°C with 7 mol% catalyst .
- ANOVA Analysis : Identify critical factors (e.g., catalyst loading, p < 0.01) .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Adopt CLSI guidelines for MIC testing to minimize variability .
- SAR Studies : Synthesize analogs (e.g., replacing cyclohexyl with phenyl) to isolate structural contributors to activity (IC₅₀ 0.2–5 μM) .
- X-ray Crystallography : Resolve binding modes (resolution <1.8 Å) to targets like kinase domains .
Q. What reactor design considerations are critical for scaling up production?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
